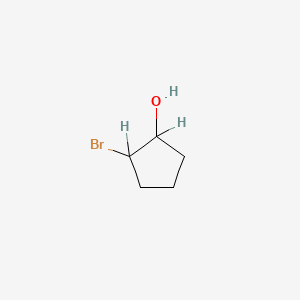

2-Bromocyclopentanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWZYQFAVLQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942536 | |

| Record name | 2-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20377-79-1, 28435-62-3, 74305-04-7 | |

| Record name | Cyclopentanol, 2-bromo-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, 2-bromo-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028435623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromocyclopentanol: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopentanol is a halogenated cyclic alcohol of significant interest in organic synthesis, serving as a versatile precursor for a variety of functionalized cyclopentane (B165970) derivatives. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and reactivity of its cis and trans isomers. Detailed experimental protocols for stereoselective synthesis, tabulated spectral data, and mechanistic insights into its key reactions are presented to facilitate its application in research and development, particularly in the synthesis of novel therapeutic agents and complex molecular architectures.

Chemical Structure and Stereoisomerism

This compound exists as two diastereomers: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol (B54715). The spatial arrangement of the bromine and hydroxyl substituents on the cyclopentane ring dictates the isomer's chemical and physical properties.

-

trans-2-Bromocyclopentanol: The bromine and hydroxyl groups are on opposite faces of the cyclopentane ring. This isomer can exist as a pair of enantiomers, (1R,2R)-2-bromocyclopentanol and (1S,2S)-2-bromocyclopentanol.

-

cis-2-Bromocyclopentanol: The bromine and hydroxyl groups are on the same face of the cyclopentane ring. This isomer also exists as a pair of enantiomers, (1R,2S)-2-bromocyclopentanol and (1S,2R)-2-bromocyclopentanol.

The stereochemistry of this compound is crucial in determining the outcome of its reactions, particularly those involving nucleophilic substitution or elimination, where the relative positions of the functional groups influence reaction pathways and product formation.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO | [1][2][3][4] |

| Molecular Weight | 165.03 g/mol | [1][2][3][4] |

| Boiling Point | Approximately 205.5 °C at 760 mmHg | |

| Density | Approximately 1.649 g/cm³ | |

| CAS Number (trans) | 20377-79-1 | [2][4] |

| CAS Number (cis) | 28435-62-3 | [1][3] |

Synthesis of this compound

The stereoselective synthesis of cis- and trans-2-bromocyclopentanol is critical for their application in targeted organic synthesis. The primary methods involve the reaction of cyclopentene (B43876) with a source of electrophilic bromine in the presence of water or the ring-opening of cyclopentene oxide.

Synthesis of trans-2-Bromocyclopentanol

The synthesis of the trans isomer is typically achieved through the reaction of cyclopentene with N-bromosuccinimide (NBS) in an aqueous medium. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in an anti-fashion, leading to the trans product.

Experimental Protocol: Synthesis of trans-2-Bromocyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in a 1:1 mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

-

Addition of Alkene: Cool the solution to 0 °C in an ice bath and add cyclopentene (1.0 equivalent) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of cis-2-Bromocyclopentanol

The synthesis of the cis isomer is less direct. One potential route involves the ring-opening of cyclopentene oxide with a bromide source under conditions that favor syn-addition, though this is often challenging. A more common strategy involves multi-step sequences that allow for the introduction of the alcohol and bromide with the desired cis-stereochemistry.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on C1 and C2 are diagnostic for distinguishing between the cis and trans isomers. In the trans isomer, the coupling constant between the protons on C1 and C2 is typically smaller than in the cis isomer due to the dihedral angle.

¹³C NMR: The chemical shifts of the carbon atoms, particularly C1 and C2, are also influenced by the stereochemistry of the substituents.

Predicted ¹H and ¹³C NMR Data

| Isomer | Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| trans | H-1 (CHOH) | ~3.8 - 4.1 | C-1 (CHOH) | ~71 - 74 |

| H-2 (CHBr) | ~4.0 - 4.3 | C-2 (CHBr) | ~55 - 60 | |

| cis | H-1 (CHOH) | ~3.9 - 4.2 | C-1 (CHOH) | ~73 - 76 |

| H-2 (CHBr) | ~4.1 - 4.4 | C-2 (CHBr) | ~58 - 63 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and carbon-bromine bonds.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[6]

-

C-O stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponds to the carbon-oxygen single bond.[7]

-

C-Br stretch: A band in the region of 500-600 cm⁻¹ is indicative of the carbon-bromine bond.[7]

Reactivity and Mechanistic Pathways

This compound undergoes a variety of reactions, making it a valuable intermediate in organic synthesis. The stereochemical outcome of these reactions is highly dependent on the starting isomer.

Reaction with Base (Intramolecular Williamson Ether Synthesis)

Treatment of trans-2-bromocyclopentanol with a strong base, such as sodium hydroxide, leads to the formation of cyclopentene oxide. This reaction proceeds through an intramolecular Sₙ2 reaction where the deprotonated hydroxyl group acts as a nucleophile and displaces the adjacent bromide. This reaction is a classic example of an intramolecular Williamson ether synthesis.

Reaction with Hydrogen Halides

The reaction of this compound with hydrogen halides, such as HBr, can lead to the formation of 1,2-dibromocyclopentane. The mechanism of this reaction can be complex and may involve the formation of a cyclic bromonium ion intermediate, similar to the one proposed in its synthesis. An optically active sample of trans-2-bromocyclopentanol reacts with concentrated aqueous HBr to give an optically inactive (racemic) trans-1,2-dibromocyclopentane.[8]

Oxidation and Reduction Reactions

The hydroxyl group of this compound can be oxidized to a ketone, forming 2-bromocyclopentanone, using common oxidizing agents like chromic acid.[9] The reactivity of the carbon-bromine bond should be considered, as some strong oxidizing or reducing agents may affect it.

Grignard Reagent Formation

The carbon-bromine bond in this compound is not suitable for the direct formation of a Grignard reagent due to the presence of the acidic hydroxyl proton. The Grignard reagent would be quenched by the alcohol. Protection of the hydroxyl group is necessary before attempting to form the Grignard reagent.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound, in both its cis and trans forms, is a valuable building block in organic synthesis. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for its effective utilization in the development of new synthetic methodologies and the construction of complex molecular targets. This guide provides a foundational resource for researchers and scientists working with this important class of compounds.

References

- 1. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

- 2. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 3. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

- 4. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. azooptics.com [azooptics.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. Solved Study Problems 55 42 (a) The reaction of butan-2-ol | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Bromocyclopentan-1-ol | C5H9BrO | CID 140680 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of cis-2-Bromocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of cis-2-bromocyclopentanol, a halogenated cyclic alcohol. Due to the inherent stereochemical outcomes of common synthetic routes, the trans isomer is more readily synthesized. This document will first elucidate the prevalent formation of trans-2-bromocyclopentanol (B54715) and then present a plausible, multi-step synthetic strategy to obtain the cis isomer. Furthermore, this guide details the conformational analysis of the cis isomer, drawing comparisons with related stereoisomers and providing expected spectroscopic characteristics.

Stereoselectivity in the Synthesis of 2-Bromocyclopentanol

The synthesis of this compound most commonly proceeds via the halohydrin formation reaction, starting from cyclopentene (B43876). This reaction is highly stereoselective, yielding predominantly the trans product.

Prevailing Formation of trans-2-Bromocyclopentanol

The reaction of cyclopentene with a source of electrophilic bromine (e.g., N-bromosuccinimide in the presence of water) proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs from the face opposite to the bulky bromonium ion, resulting in an anti-addition. This mechanistic pathway dictates the formation of trans-2-bromocyclopentanol.

Experimental Protocol: Synthesis of trans-2-Bromocyclopentanol

-

Materials: Cyclopentene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (B87167) (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium bisulfite, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

A solution of cyclopentene in a 1:1 mixture of DMSO and water is prepared in a round-bottom flask and cooled in an ice bath.

-

N-Bromosuccinimide is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude trans-2-bromocyclopentanol.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

-

Proposed Synthetic Pathway for cis-2-Bromocyclopentanol

To obtain the cis stereochemistry, a synthetic route that avoids the formation of a bromonium ion from cyclopentene is necessary. A plausible approach involves starting with a precursor where the desired cis stereochemistry is already established, such as cis-cyclopentane-1,2-diol. The conversion of one of the hydroxyl groups to a bromide with retention of configuration or a double inversion at one stereocenter would yield the target molecule. One potential method is a modified Appel reaction or the use of a reagent that promotes substitution with retention of stereochemistry.

Proposed Experimental Protocol: Synthesis of cis-2-Bromocyclopentanol from cis-Cyclopentane-1,2-diol

-

Materials: cis-Cyclopentane-1,2-diol, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of cis-cyclopentane-1,2-diol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triphenylphosphine.

-

Slowly add a solution of carbon tetrabromide in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product would be purified by column chromatography to isolate cis-2-bromocyclopentanol. The stereochemical outcome would need to be carefully verified by NMR spectroscopy.

-

Data Presentation

Due to the prevalence of the trans isomer in synthesis, quantitative data for the stereoselective synthesis of cis-2-bromocyclopentanol is not widely reported. The proposed synthesis from cis-cyclopentane-1,2-diol would theoretically yield a high diastereomeric ratio of the cis product, though this would need to be confirmed experimentally.

Table 1: Physicochemical and Stereochemical Properties of this compound Isomers

| Property | cis-2-Bromocyclopentanol | trans-2-Bromocyclopentanol |

| Molecular Formula | C₅H₉BrO | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol | 165.03 g/mol |

| CAS Number | 28435-62-3 | 20377-79-1 |

| Stereochemistry | (1R,2S) and (1S,2R) | (1R,2R) and (1S,2S) |

| Typical Synthesis | Multi-step from cis-diol | Halohydrin formation from cyclopentene |

| Expected Diastereomeric Ratio (from typical synthesis) | >95% cis (Proposed) | >95% trans |

Conformational Analysis

The cyclopentane (B165970) ring exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. For substituted cyclopentanes, the substituents' preferred positions (axial vs. equatorial) are influenced by steric and electronic interactions.

For cis-2-bromocyclopentanol, the hydroxyl and bromine groups are on the same face of the ring. In the most stable conformations, it is expected that the bulkier bromine atom will preferentially occupy a pseudo-equatorial position to minimize steric strain. Intramolecular hydrogen bonding between the hydroxyl group and the bromine atom may also influence the conformational equilibrium, potentially stabilizing conformations where these groups are in proximity.

Expected NMR Spectroscopic Features:

-

¹H NMR: The relative stereochemistry of the protons on the carbons bearing the hydroxyl and bromine groups (C1 and C2) can be determined by their coupling constants. For a cis relationship, the vicinal coupling constant (³J) between H1 and H2 is typically smaller than for the corresponding trans isomer.

-

¹³C NMR: The chemical shifts of the carbons in the cyclopentane ring will be influenced by the stereochemistry of the substituents. Steric compression in the cis isomer may cause the C1 and C2 carbons to be shifted slightly downfield compared to the trans isomer.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to trans- and cis-2-bromocyclopentanol.

Caption: Conformational equilibrium of cis-2-bromocyclopentanol.

trans-2-Bromocyclopentanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-Bromocyclopentanol, a halogenated cyclopentane (B165970) derivative with applications as a synthetic intermediate in organic chemistry. This document details its chemical and physical properties, including its CAS number and molecular weight. A detailed experimental protocol for its synthesis via the halohydrin formation from cyclopentene (B43876) is provided, complete with a workflow visualization. Furthermore, this guide discusses its potential applications in research and as a chiral building block in drug discovery and development.

Chemical and Physical Properties

trans-2-Bromocyclopentanol is a chemical compound with the molecular formula C₅H₉BrO. It is a structural isomer of bromocyclopentanol, characterized by the trans stereochemistry of the bromine and hydroxyl substituents on the cyclopentane ring.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 20377-79-1 | [1][2][3] |

| Molecular Formula | C₅H₉BrO | [2][3] |

| Molecular Weight | 165.03 g/mol | [2] |

| IUPAC Name | trans-2-bromocyclopentan-1-ol | [2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Exact Mass | 163.98368 Da | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.3 | [2] |

| Polar Surface Area | 20.2 Ų | [2] |

Synthesis of trans-2-Bromocyclopentanol

The synthesis of trans-2-Bromocyclopentanol is commonly achieved through the reaction of cyclopentene with a source of electrophilic bromine in an aqueous medium. This reaction, known as halohydrin formation, proceeds via an anti-addition mechanism, resulting in the desired trans stereochemistry.[4][5][6] A widely used and convenient source of electrophilic bromine is N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis from Cyclopentene

This protocol is adapted from the general procedure for the synthesis of trans-2-bromocyclohexanol (B12817027) and is applicable for the synthesis of trans-2-bromocyclopentanol.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Distilled Water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-Bromosuccinimide (1.1 equivalents) in a mixture of distilled water and an organic co-solvent like DMSO or acetone (B3395972) (e.g., a 1:1 mixture).

-

Addition of Cyclopentene: Cool the suspension in an ice bath and add cyclopentene (1.0 equivalent) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any acid), water, and brine.[7]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure trans-2-Bromocyclopentanol.

Experimental Workflow

References

- 1. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 2. trans-2-Bromocyclopentanol | C5H9BrO | CID 11073767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 4. What product would you expect from the reaction of cyclopentene with NBS .. [askfilo.com]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of 2-bromocyclopentanol. This halogenated cyclic alcohol is a versatile building block in organic synthesis, and understanding the distinct properties of its isomers is crucial for its effective application in research and drug development. This document details available data on the physical and chemical characteristics of the cis and trans diastereomers, and their respective enantiomers, provides illustrative experimental protocols for their synthesis and separation, and presents logical workflows for their preparation and characterization.

Introduction to this compound Isomers

This compound exists as four stereoisomers due to the presence of two chiral centers at positions 1 and 2 of the cyclopentane (B165970) ring. These are two pairs of enantiomers, which are also diastereomers of each other:

-

trans-2-Bromocyclopentanol (B54715):

-

(1R,2R)-2-Bromocyclopentanol

-

(1S,2S)-2-Bromocyclopentanol

-

-

cis-2-Bromocyclopentanol:

-

(1R,2S)-2-Bromocyclopentanol

-

(1S,2R)-2-Bromocyclopentanol

-

The relative orientation of the bromine and hydroxyl groups significantly influences the physical and chemical properties of these isomers, impacting their reactivity, chromatographic behavior, and spectroscopic signatures.

Physical and Chemical Properties

The following tables summarize the available physical and chemical property data for the isomers of this compound. It is important to note that much of the available data is computed, and experimentally determined values for the individual, separated stereoisomers are scarce in the literature.

Table 1: General and Computed Physical Properties of this compound Isomers

| Property | trans-2-Bromocyclopentanol | cis-2-Bromocyclopentanol | Source(s) |

| Molecular Formula | C₅H₉BrO | C₅H₉BrO | [1][2] |

| Molecular Weight | 165.03 g/mol | 165.03 g/mol | [1][2] |

| Boiling Point | ~205.5 °C at 760 mmHg (computed) | ~205.5 °C at 760 mmHg (computed) | [1][3] |

| Density | ~1.6 g/cm³ (computed) | ~1.649 g/cm³ (computed) | [1][4] |

| Flash Point | ~78.1 °C (computed) | ~78.1 °C (computed) | [1][3] |

| LogP | ~0.93 - 1.3 (computed) | ~1.29 - 1.3 (computed) | [3][4][5][6][7] |

| Vapor Pressure | ~0.1 mmHg at 25 °C (computed) | ~0.0593 mmHg at 25 °C (computed) | [1][3] |

| Refractive Index | ~1.562 (computed) | Not Available | [4] |

Table 2: Stereoisomer-Specific Information

| Isomer | IUPAC Name | CAS Number | Configuration |

| (1R,2R) | trans-(1R,2R)-2-bromocyclopentan-1-ol | 122673-88-5 | trans |

| (1S,2S) | trans-(1S,2S)-2-bromocyclopentan-1-ol | 122673-92-1 | trans |

| (1R,2S) | cis-(1R,2S)-2-bromocyclopentan-1-ol | Not readily available | cis |

| (1S,2R) | cis-(1S,2R)-2-bromocyclopentan-1-ol | 20377-79-1 | cis |

Synthesis and Separation Workflow

The synthesis of this compound isomers typically starts from cyclopentene (B43876). The stereochemical outcome of the reaction is highly dependent on the chosen synthetic route. The following diagram illustrates a logical workflow for the synthesis of the trans isomers and their subsequent separation.

Caption: Workflow for the synthesis of racemic trans-2-bromocyclopentanol and its subsequent chiral resolution.

Experimental Protocols

Synthesis of rac-trans-2-Bromocyclopentanol

The synthesis of trans-2-bromocyclopentanol is achieved via an anti-addition of bromine and a hydroxyl group across the double bond of cyclopentene. This is a classic example of a halohydrin formation reaction.

Reaction Scheme:

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-bromosuccinimide (1.0 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add cyclopentene (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude rac-trans-2-bromocyclopentanol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Chiral Resolution of rac-trans-2-Bromocyclopentanol

The separation of the enantiomers of rac-trans-2-bromocyclopentanol can be achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated. A common method is the formation of diastereomeric esters with a chiral resolving agent, such as an enantiomerically pure carboxylic acid.[8][9]

Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of a racemic alcohol using a chiral acid.

Procedure (General Protocol):

-

Esterification: React the rac-trans-2-bromocyclopentanol (1.0 equivalent) with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) or its acid chloride (1.0 equivalent) in the presence of a coupling agent (e.g., DCC) or a base (e.g., pyridine), respectively.

-

Separation of Diastereomers: The resulting mixture of diastereomeric esters can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.[10] The separation is monitored by TLC or HPLC.

-

Hydrolysis: The separated diastereomeric esters are then individually hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the enantiomerically pure (1R,2R)- and (1S,2S)-2-bromocyclopentanol and the recovered chiral acid.

Spectroscopic Data

The following tables summarize expected and reported spectroscopic data for the cis and trans isomers of this compound.

Table 3: Representative Spectroscopic Data

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Source(s) |

| trans-2-Bromocyclopentanol | Signals for CH-Br and CH-OH protons, and cyclopentyl ring protons. | Signals for C-Br, C-OH, and other ring carbons. | Broad O-H stretch (~3300-3500), C-H stretches (~2850-2960), C-Br stretch (~500-600). | [7][11][12][13][14][15][16] |

| cis-2-Bromocyclopentanol | Signals for CH-Br and CH-OH protons, and cyclopentyl ring protons, with different coupling constants compared to the trans isomer. | Signals for C-Br, C-OH, and other ring carbons, with different chemical shifts compared to the trans isomer. | Broad O-H stretch (~3300-3500), C-H stretches (~2850-2960), C-Br stretch (~500-600). | [2][5][7][14][17][18][19] |

Chemical Reactivity

The chemical reactivity of this compound isomers is primarily dictated by the hydroxyl and bromo functional groups.

-

Epoxide Formation: Treatment of trans-2-bromocyclopentanol with a base will lead to an intramolecular Sₙ2 reaction to form cyclopentene oxide. This reaction requires an anti-periplanar arrangement of the hydroxyl and bromo groups, which is present in the trans isomer.

-

Substitution and Elimination: The bromine atom can undergo nucleophilic substitution reactions, and the molecule can undergo elimination reactions to form cyclopentene or cyclopentenol (B8032323) derivatives, depending on the reaction conditions.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-bromocyclopentanone.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound isomers. While a significant portion of the available data is computational, this guide offers a starting point for researchers and drug development professionals. The provided experimental protocols for the synthesis of the racemic trans isomer and a general strategy for chiral resolution are intended to be adaptable for laboratory use. Further experimental investigation is required to fully characterize the individual stereoisomers and to develop efficient synthetic routes to the less accessible cis isomers.

References

- 1. Cyclopentanol, 2-bromo-, cis- (8CI,9CI) | CAS#:28435-62-3 | Chemsrc [chemsrc.com]

- 2. Cyclopentanol, 2-bromo-, cis- (CAS 28435-62-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclopentanol, 2-bromo-, (1S,2S)- (9CI) | CAS#:122673-92-1 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (1S,2R)-2-Bromo-cyclopentanol | C5H9BrO | CID 638179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2R)-2-Bromo-cyclopentanol | CAS#:20377-79-1 | Chemsrc [chemsrc.com]

- 7. trans-2-Bromocyclopentanol | C5H9BrO | CID 11073767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. trans-2-Bromocyclopentanol acetate | C7H11BrO2 | CID 13677974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1S,2S)-2-Bromocyclopentan-1-ol | C5H9BrO | CID 12393000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 14. 2-Bromocyclopentan-1-ol | C5H9BrO | CID 140680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 16. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

- 19. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

Synthesis of 2-Bromocyclopentanol from Cyclopentene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2-bromocyclopentanol (B54715) from cyclopentene (B43876) oxide. The described methodology is based on established principles of epoxide chemistry and analogous procedures reported in the scientific literature. This document details the reaction mechanism, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format.

Reaction Overview and Mechanism

The synthesis of trans-2-bromocyclopentanol from cyclopentene oxide proceeds via an acid-catalyzed ring-opening of the epoxide. The reaction with hydrobromic acid (HBr) is a stereospecific process that results in the formation of a trans-halohydrin.

The mechanism involves the initial protonation of the epoxide oxygen by HBr, which activates the epoxide ring towards nucleophilic attack. The bromide ion (Br⁻) then attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the backside (anti-attack) relative to the protonated oxygen, leading to an inversion of configuration at the site of attack. In the case of the symmetrical cyclopentene oxide, the attack can occur at either of the two carbon atoms of the epoxide ring with equal probability, resulting in a racemic mixture of the trans-enantiomers. The overall result is the formation of trans-2-bromocyclopentanol, where the bromo and hydroxyl groups are on opposite faces of the cyclopentane (B165970) ring.

Caption: Reaction mechanism for the synthesis of trans-2-bromocyclopentanol.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Cyclopentene Oxide | C₅H₈O | 84.12 |

| Hydrobromic Acid | HBr | 80.91 |

| trans-2-Bromocyclopentanol | C₅H₉BrO | 165.03[1] |

Table 2: Expected Spectroscopic Data for trans-2-Bromocyclopentanol

Note: Experimental spectroscopic data for the analogous compound, trans-2-bromocyclohexanol, is provided as a reference.

| Spectroscopic Technique | Expected Peaks / Signals for trans-2-Bromocyclopentanol |

| ¹H NMR | Signals for CH-Br and CH-OH protons are expected in the range of 3.5-4.0 ppm. The remaining cyclopentyl protons would appear as multiplets between 1.2 and 2.4 ppm. |

| ¹³C NMR | Carbons bearing the bromine and hydroxyl groups (CH-Br and CH-OH) are expected to have chemical shifts in the range of 60-80 ppm. The other three CH₂ carbons of the cyclopentane ring would appear at higher field (20-40 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-Br stretching vibration is expected in the range of 500-700 cm⁻¹. |

Experimental Protocols

The following experimental protocol is adapted from a well-established procedure for the synthesis of the analogous compound, trans-2-bromocyclohexanol. This procedure can be applied to the synthesis of trans-2-bromocyclopentanol with appropriate adjustments in scale.

Materials and Equipment:

-

Cyclopentene oxide

-

48% aqueous hydrobromic acid

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with 48% aqueous hydrobromic acid. The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Epoxide: Cyclopentene oxide is added dropwise to the cooled and stirring hydrobromic acid solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.

-

Extraction: The neutralized mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure trans-2-bromocyclopentanol.

Expected Yield: Based on the analogous synthesis of trans-2-bromocyclohexanol, a yield of approximately 85% can be expected.

References

Spectroscopic Analysis of 2-Bromocyclopentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromocyclopentanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule. This document presents available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, predicted data based on established spectroscopic principles and data from analogous compounds are provided for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH-OH) | 3.8 - 4.2 | Multiplet | - |

| H2 (CH-Br) | 4.0 - 4.4 | Multiplet | - |

| Cyclopentyl H's | 1.5 - 2.5 | Multiplets | - |

| -OH | Variable (typically 1.5 - 3.0) | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 75 - 80 |

| C2 (CH-Br) | 55 - 65 |

| C3, C4, C5 | 20 - 40 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The following table lists the expected characteristic vibrational frequencies based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |

| C-O | Stretching | 1260 - 1050 | Strong |

| C-Br | Stretching | 650 - 550 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry data for both cis- and trans-2-Bromocyclopentanol is available from the NIST WebBook. The electron ionization (EI) mass spectra are characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Key Mass Spectrometry Data for cis-2-Bromocyclopentanol [1][2][3]

| m/z | Relative Intensity (%) | Putative Fragment |

| 164/166 | ~5 | [C₅H₉BrO]⁺ (Molecular Ion) |

| 85 | 100 | [C₅H₉O]⁺ |

| 67 | ~40 | [C₅H₇]⁺ |

| 57 | ~75 | [C₄H₉]⁺ |

| 43 | ~50 | [C₃H₇]⁺ |

Table 5: Key Mass Spectrometry Data for trans-2-Bromocyclopentanol [4][5]

| m/z | Relative Intensity (%) | Putative Fragment |

| 164/166 | ~2 | [C₅H₉BrO]⁺ (Molecular Ion) |

| 85 | 100 | [C₅H₉O]⁺ |

| 67 | ~30 | [C₅H₇]⁺ |

| 57 | ~60 | [C₄H₉]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a haloalcohol like this compound.

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and label it appropriately.

Instrumentation and Data Acquisition

-

The NMR spectra are recorded on a spectrometer operating at a magnetic field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

Before data acquisition, the magnetic field is shimmed to optimize its homogeneity using the deuterium (B1214612) signal from the solvent.

-

For ¹H NMR, a standard pulse sequence is used. Data is typically acquired over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Data is typically acquired over a spectral width of 0-220 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for a liquid sample like this compound.

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Place the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum.

Instrumentation and Data Acquisition

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectra are typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

This protocol outlines the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1][9][10][11][12]

Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC vial.

Instrumentation and Data Acquisition

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

The mass spectrum is recorded as the compound elutes from the GC column.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

- 3. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]

- 4. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 5. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 6. organomation.com [organomation.com]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-Bromocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-Bromocyclopentanol. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information from research on analogous structures and general principles of chemical stability for halohydrins. All recommendations should be supplemented with in-house stability testing for specific applications.

Chemical Properties and Inherent Stability

This compound is a halogenated cyclic alcohol. The presence of both a bromine atom and a hydroxyl group on the cyclopentane (B165970) ring influences its reactivity and stability. The carbon-bromine bond can be susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of bases. The hydroxyl group can participate in hydrogen bonding and may be prone to oxidation.

Factors Affecting Stability

Based on the chemistry of related compounds, the stability of this compound is expected to be influenced by several factors:

-

Temperature: Elevated temperatures are likely to accelerate degradation. While specific thermal decomposition data for this compound is unavailable, studies on similar molecules like 2-cyclopentenone, 2-bromopropene, and 2-bromoethanol (B42945) show that high temperatures can lead to complex decomposition pathways, including elimination of hydrogen bromide.[1][2][3][4][5]

-

Light: Halogenated organic compounds can be susceptible to photolytic degradation. Research on 2-bromophenol (B46759) indicates that UV and sunlight can induce photohydrolysis, debromination, and molecular rearrangement.[6] Therefore, exposure to light, particularly UV radiation, should be minimized.

-

pH and Hydrolysis: The compound is expected to be more stable in neutral or slightly acidic conditions. It is known to react rapidly with strong bases like sodium hydroxide.[1] In basic media, dehydrohalogenation to form an epoxide or other rearrangement products is a likely degradation pathway.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent oxidation of the alcohol functionality.

-

Moisture: The presence of water could potentially lead to slow hydrolysis over time, although specific data is not available.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is typically refrigerated (2-8 °C) to minimize potential degradation. Protect from light by using an amber-colored vial or storing it in a dark place.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[7][8]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3] Use non-sparking tools and take precautions against static discharge.[3]

Summary of Stability and Storage Parameters

The following table summarizes the key stability and storage considerations for this compound, based on available data and chemical principles.

| Parameter | Recommendation/Information | Citation |

| Storage Temperature | Refrigerate (2-8 °C) for long-term storage. | |

| Light Sensitivity | Protect from light. Store in an amber vial or in the dark. | [6] |

| Hygroscopicity | While not explicitly stated, storage in a dry environment is recommended to prevent potential hydrolysis. | [3] |

| pH Stability | Most stable in neutral to slightly acidic conditions. Avoid basic conditions. | [1] |

| Incompatible Materials | Strong bases (e.g., sodium hydroxide), strong oxidizing agents. | [1][7][8] |

| Recommended Container | Tightly sealed, amber glass vial. | [3] |

| Handling Precautions | Use in a well-ventilated area with appropriate PPE. Avoid static discharge. | [3] |

Experimental Protocols for Stability Assessment

For critical applications, it is essential to perform in-house stability studies. The following are general protocols that can be adapted for this compound.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Long-Term Stability Study

A long-term stability study is designed to establish the shelf-life under recommended storage conditions.

Logical Flow for Handling and Storage Decision Making

The following diagram illustrates the decision-making process for the appropriate handling and storage of this compound.

References

- 1. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Thermodynamic Properties of 2-Bromocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of the cis- and trans-isomers of 2-Bromocyclopentanol. The information is presented to support research, chemical process development, and drug design activities where this compound may be a key intermediate or building block. The data herein is a compilation of calculated and experimental values from various chemical databases.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic parameters for cis- and trans-2-Bromocyclopentanol. It is important to note that a significant portion of the available data is derived from computational models, such as the Joback and Crippen methods, and should be considered as estimated values. Experimental data is explicitly noted.

Table 1: Thermodynamic Properties of cis-2-Bromocyclopentanol

| Property | Symbol | Value | Unit | Source & Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -102.44 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Formation (gas) | ΔfH°gas | -232.29 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Fusion | ΔfusH° | 13.08 | kJ/mol | Cheméo (Joback Method)[1] |

| Enthalpy of Vaporization | ΔvapH° | 49.79 | kJ/mol | Cheméo (Joback Method)[1] |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | Cheméo[1] |

| Ionization Energy | IE | 10.19 ± 0.02 | eV | NIST (Experimental)[1] |

Table 2: Thermodynamic Properties of trans-2-Bromocyclopentanol

| Property | Symbol | Value | Unit | Source & Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -102.44 | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of Formation (gas) | ΔfH°gas | -232.29 | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of Fusion | ΔfusH° | 13.08 | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of Vaporization | ΔvapH° | 49.79 | kJ/mol | Cheméo (Joback Method)[2] |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | Cheméo[2] |

| Ionization Energy | IE | 10.11 ± 0.02 | eV | NIST (Experimental)[2][3] |

Experimental Protocols for Thermodynamic Property Determination

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically in pellet form for solids or a sealed ampule for liquids) is placed in a sample holder within a high-pressure vessel known as a "bomb".[4][5][6] A known length of fuse wire is positioned to ensure ignition.[4][6]

-

Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.[7]

-

Calorimeter Setup: The bomb is submerged in a known volume of water within an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of the this compound sample is calculated from the observed temperature change. Corrections are made for the heat of ignition of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HBr).

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and the enthalpy of fusion of a substance.

Methodology:

-

Instrumentation: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[9]

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Procedure (for Heat Capacity):

-

A baseline is established by running the DSC with two empty pans.

-

A standard material with a well-known heat capacity, such as sapphire, is run to calibrate the instrument.

-

The this compound sample is then run under the same conditions. The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated by comparing the heat flow to the sample with that of the sapphire standard.[10]

-

-

Experimental Procedure (for Enthalpy of Fusion):

-

The sample is subjected to a linear heating ramp through its melting point.

-

The instrument records an endothermic peak as the sample melts.

-

The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.

-

Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated.

Methodology:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a controlled, slow flow rate through or over a sample of this compound maintained at a constant temperature.[11]

-

Saturation: The carrier gas becomes saturated with the vapor of the substance. The flow rate is critical; it must be slow enough to ensure saturation but fast enough to prevent diffusion effects.[11]

-

Vapor Collection: The gas stream containing the vapor is passed through a condenser or a trap where the vapor is collected and its mass is determined.

-

Data Acquisition: The experiment is repeated at several different temperatures.

-

Data Analysis: The partial pressure of the this compound vapor at each temperature is calculated from the mass of the condensed vapor, the volume of the carrier gas passed, and the ideal gas law.

-

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔvapH°/R, where R is the ideal gas constant.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound.

Caption: A generalized workflow for the experimental determination of thermodynamic properties.

References

- 1. Cyclopentanol, 2-bromo-, cis- (CAS 28435-62-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclopentanol, 2-bromo-, trans- (CAS 20377-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. pages.jh.edu [pages.jh.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. biopchem.education [biopchem.education]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

An In-depth Technical Guide to the Synthesis of 2-Bromocyclopentanol: Discovery and Historical Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclopentanol is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl and a bromo group on a cyclopentane (B165970) scaffold, allows for a variety of subsequent chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on the core methodologies, experimental protocols, and quantitative data.

Historical Perspective and Discovery

The synthesis of this compound is rooted in the broader history of halohydrin formation, a fundamental reaction in organic chemistry. The addition of halogens and water to alkenes to form halohydrins has been a subject of study since the late 19th and early 20th centuries. While a definitive first synthesis of this compound is not easily pinpointed in early literature, its preparation is a classic example of this well-established reaction class.

The development of N-Bromosuccinimide (NBS) as a convenient and safer source of electrophilic bromine in the mid-20th century marked a significant advancement in the synthesis of bromohydrins, including this compound.[1][2][3] This reagent offered a milder and more selective alternative to the use of elemental bromine, which is highly corrosive and can lead to side reactions.[4]

Core Synthetic Methodologies

Two primary strategies have emerged as the most effective and widely used methods for the synthesis of this compound: the bromohydrin formation from cyclopentene (B43876) and the ring-opening of cyclopentene oxide.

Bromohydrin Formation from Cyclopentene

This is the most direct and common approach to synthesizing trans-2-Bromocyclopentanol (B54715). The reaction involves the electrophilic addition of bromine to cyclopentene in the presence of water, which acts as a nucleophile.

Mechanism:

The reaction proceeds through a cyclic bromonium ion intermediate. The π-bond of the cyclopentene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom.[5][6] This intermediate is then attacked by a water molecule in an SN2-like fashion. The attack occurs from the face opposite to the bromonium ion, leading to an anti-addition of the bromine and hydroxyl groups.[7] Subsequent deprotonation of the resulting oxonium ion by a water molecule or the bromide ion yields the trans-2-Bromocyclopentanol product.

Key Reagents:

-

Bromine (Br₂ in H₂O): The classical reagent for bromohydrin formation.

-

N-Bromosuccinimide (NBS) in aqueous solvent: A safer and more convenient alternative to liquid bromine.[1][4] It provides a slow and constant concentration of bromine in the reaction mixture.

Ring-Opening of Cyclopentene Oxide

This method provides a route to both cis- and trans-2-Bromocyclopentanol, depending on the reaction conditions and the source of the bromide nucleophile. The acid-catalyzed ring-opening of epoxides is a well-established transformation.

Mechanism:

In an acidic medium, the epoxide oxygen is protonated, activating the epoxide ring towards nucleophilic attack. A bromide ion (from HBr, for example) can then attack one of the electrophilic carbon atoms of the protonated epoxide. The stereochemical outcome of this reaction is also an anti-addition, resulting in the formation of trans-2-Bromocyclopentanol.

To obtain the cis-isomer, alternative strategies involving different brominating agents and reaction conditions would be necessary, though this is less commonly reported.

Quantitative Data Summary

The synthesis of this compound, particularly the trans-isomer, is generally a high-yielding reaction with excellent diastereoselectivity.

| Synthetic Method | Starting Material | Reagents | Diastereoselectivity (trans:cis) | Yield (%) | Reference(s) |

| Halohydrin Formation | Cyclopentene | NBS, H₂O | Predominantly trans | 97 | [8] |

| Ring-Opening of Epoxide | Cyclopentene Oxide | Dimethylbromosulphonium bromide | Predominantly trans | 98 | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-2-Bromocyclopentanol from Cyclopentene using NBS

This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes.[9]

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (1.0 eq) in a 1:1 mixture of DMSO and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude trans-2-bromocyclopentanol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of trans-2-Bromocyclopentanol from Cyclopentene Oxide

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.

Materials:

-

Cyclopentene oxide

-

48% aqueous hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene oxide (1.0 eq) in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 48% aqueous hydrobromic acid (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude trans-2-bromocyclopentanol can be purified by vacuum distillation.

Conclusion

The synthesis of this compound is a well-established process with two primary, efficient, and high-yielding routes. The choice between the halohydrin formation from cyclopentene and the ring-opening of cyclopentene oxide will depend on the availability of starting materials and the desired scale of the reaction. The use of NBS for the bromohydrin formation offers a safer and more convenient laboratory procedure. Both methods predominantly yield the trans-isomer due to the inherent anti-addition mechanism of the reactions. This technical guide provides researchers and professionals in drug development with the foundational knowledge and practical protocols for the synthesis of this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. suru-chem.com [suru-chem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Organic Chemistry: Stereospecificity of an Electrophilic Addition Reaction [westfield.ma.edu]

- 5. Propose a mechanism for the addition of bromine water to cyclopen... | Study Prep in Pearson+ [pearson.com]

- 6. The mechanism for the addition of bromine water to cyclopentene and expla.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. (1S,2R)-2-BROMO-CYCLOPENTANOL|lookchem [lookchem.com]

- 9. benchchem.com [benchchem.com]

Theoretical Conformational Analysis of 2-Bromocyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclopentane (B165970) rings is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. Unlike the more rigid cyclohexane (B81311) chair, the cyclopentane ring exhibits a flexible nature, existing in a continuous equilibrium of non-planar conformations, primarily the envelope and twist forms. The introduction of substituents, such as in 2-bromocyclopentanol, further complicates this landscape by introducing distinct energetic preferences. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the conformational preferences of cis- and trans-2-bromocyclopentanol (B54715). Due to the limited availability of in-depth conformational studies on this compound itself, this guide will leverage detailed data from its close structural analog, 2-bromocyclopentanone (B1279250), to illustrate the core principles and computational approaches. The influence of the hydroxyl group in place of the carbonyl will be discussed to extrapolate the findings to the target molecule.

Core Concepts in the Conformational Analysis of this compound

The conformational isomerism in this compound is primarily dictated by the puckering of the five-membered ring and the relative orientations of the bromine and hydroxyl substituents. The two main puckered conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.

For substituted cyclopentanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, which are analogous to the axial and equatorial positions in cyclohexane but with smaller energetic differences. The conformational equilibrium is a delicate balance of several factors:

-

Torsional Strain: Eclipsing interactions between adjacent C-H and C-substituent bonds.

-

Steric Strain: Repulsive van der Waals interactions between bulky substituents. In the case of cis-2-bromocyclopentanol, this is particularly relevant.

-

Dipole-Dipole Interactions: The electrostatic interactions between the C-Br and C-O bond dipoles.

-

Intramolecular Hydrogen Bonding: In certain conformations of this compound, the hydroxyl hydrogen can form a hydrogen bond with the bromine atom or its lone pairs, significantly stabilizing that conformer.

Theoretical and Computational Methodologies

The determination of the conformational equilibrium of this compound and its derivatives relies heavily on a synergistic approach combining theoretical calculations and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Chemistry Protocols

A robust computational workflow is essential for accurately predicting the relative stabilities of different conformers.

1. Initial Conformer Generation: A thorough exploration of the potential energy surface is initiated by generating a diverse set of possible conformations. This is typically achieved using molecular mechanics force fields.

2. Quantum Mechanical Optimization: The geometries of the initial set of conformers are then optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A popular choice is the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), which is necessary for an accurate description of molecules containing bromine.

3. Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

4. Calculation of NMR Parameters: To correlate theoretical structures with experimental data, NMR parameters, specifically the vicinal proton-proton coupling constants (³J_HH), are calculated. These coupling constants are highly sensitive to the dihedral angle between the coupled protons and can be predicted using established relationships like the Karplus equation, often refined with DFT calculations.

The following diagram illustrates the typical computational workflow for conformational analysis:

Caption: Computational workflow for conformational analysis.

Experimental Validation: NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for validating theoretical conformational models in solution. The key parameters are the vicinal ³J_HH coupling constants. The magnitude of these coupling constants is related to the dihedral angle between the interacting protons via the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for each theoretical conformer, the relative populations of the conformers in solution can be determined.

Experimental Protocol for NMR Analysis (Illustrative):

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) to a concentration of approximately 10-20 mM. The choice of solvent is crucial as it can influence the conformational equilibrium.

-

Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain high-resolution spectra.

-

Spectral Analysis: The proton signals are assigned, and the ³J_HH coupling constants are extracted from the multiplet patterns. This may require spectral simulation to accurately determine the values from complex, overlapping signals.

-

Data Interpretation: The experimentally determined coupling constants are used in conjunction with the theoretically calculated values for the different conformers to determine the equilibrium populations.

Conformational Analysis of 2-Bromocyclopentanone: A Case Study